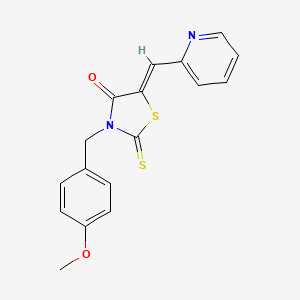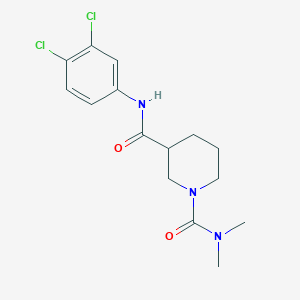
N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a piperidine ring substituted with dichlorophenyl and dimethyl groups, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide typically involves the following steps:
Nitration of 1,2-dichlorobenzene: This step produces 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group is reduced to form 3,4-dichloroaniline.
Acylation: The amine group of 3,4-dichloroaniline is acylated with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Common reducing agents include hydrogen gas (H~2~) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
科学研究应用
N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide has several scientific research applications:
Biology: It is used in studies related to enzyme inhibition and protein binding.
Industry: It is used in the production of herbicides and pesticides.
作用机制
The mechanism of action of N3-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and proteins involved in various biochemical pathways.
Pathways Involved: It inhibits photosynthesis by blocking the electron transport chain in photosystem II, thereby reducing the ability of plants to convert light energy into chemical energy.
相似化合物的比较
Similar Compounds
Propanil: N-(3,4-dichlorophenyl)propanamide, a widely used herbicide.
DCMU: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, an algicide and herbicide.
Uniqueness
N~3~-(3,4-dichlorophenyl)-N~1~,N~1~-dimethylpiperidine-1,3-dicarboxamide is unique due to its specific substitution pattern and its versatile applications in various fields. Unlike similar compounds, it has a piperidine ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-N-(3,4-dichlorophenyl)-1-N,1-N-dimethylpiperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19(2)15(22)20-7-3-4-10(9-20)14(21)18-11-5-6-12(16)13(17)8-11/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNXRVDNMHFLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
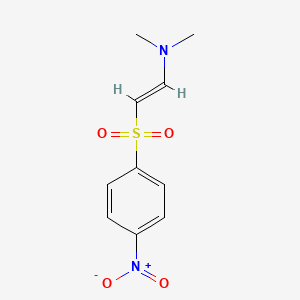
![1-({3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}amino)-2-propanol](/img/structure/B5438977.png)
![3-[(3,4-Difluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5438981.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5438994.png)
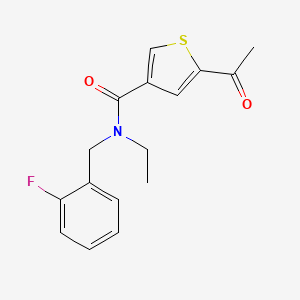
![(6Z)-5-Imino-2-(2-methylpropyl)-6-{[1-(2-phenoxyethyl)-1H-indol-3-YL]methylidene}-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5439000.png)
![(4E)-4-[(4-fluorophenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5439022.png)
![7-(cyclopentylcarbonyl)-N,N-dimethyl-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5439024.png)
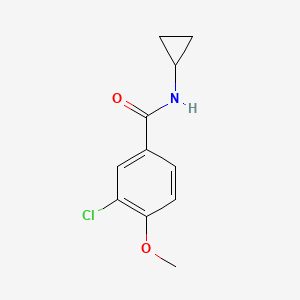
![N-ethyl-N-[(3-{[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5439038.png)
![N-benzyl-7-(cyclobutylcarbonyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5439043.png)
![4-chloro-N-[1-(4-ethylphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5439047.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-4-isopropyl-1,2,3-thiadiazole](/img/structure/B5439053.png)
